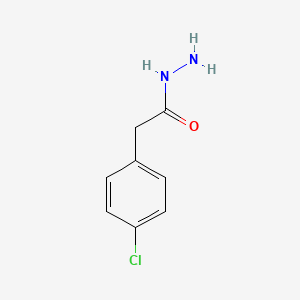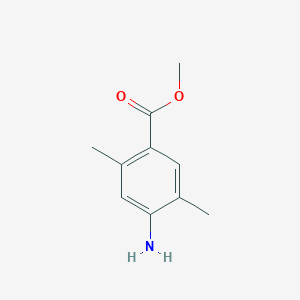
2,2-Dimethyl-3-hexanol
Overview
Description
2,2-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. This compound is also known by its IUPAC name, 2,2-dimethylhexan-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexanol can be synthesized through the reduction of 2,2-dimethyl-3-hexanone. This reduction reaction typically involves the use of hydrogen gas in the presence of a catalyst such as platinum or rhodium . The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-hexanone.
Reduction: 2,2-Dimethylhexane.
Substitution: 2,2-Dimethyl-3-chlorohexane (when reacted with hydrogen chloride).
Scientific Research Applications
2,2-Dimethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways involving alcohols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-hexanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. The compound’s effects are mediated through its ability to donate or accept protons, influencing the reactivity of other molecules in its vicinity .
Comparison with Similar Compounds
- 2-Methyl-2-hexanol
- 3,3-Dimethyl-2-hexanol
- 2,2-Dimethyl-1-hexanol
Comparison: 2,2-Dimethyl-3-hexanol is unique due to the position of its hydroxyl group and the presence of two methyl groups on the second carbon atom. This structural arrangement influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to 2-methyl-2-hexanol, this compound has a different spatial configuration, which can affect its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
2,2-dimethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHLGQKVKALLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871064 | |
| Record name | 2,2-Dimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-90-9 | |
| Record name | 2,2-Dimethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylhexan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the interaction between 2,2-Dimethyl-3-hexanol and cholamide crystals?
A: Cholamide, a derivative of a steroidal bile acid, forms inclusion crystals that can enantioselectively incorporate this compound. This means the cholamide crystals preferentially include one enantiomer of the racemic this compound over the other. [, , ] This interaction is particularly interesting because it can be used for enantiomeric separation, a crucial process in pharmaceutical and chemical industries.
Q2: Why is this compound selected as the guest molecule in these studies?
A: Research shows that cholamide exhibits unique selectivity towards this compound compared to similar molecules like 2-methyl-3-hexanol. [] This selectivity arises from the specific arrangement of the cholamide bilayers, which are altered by the two methyl groups on the second carbon of this compound. This interaction leads to a more stable inclusion complex with a higher enantioselectivity.
Q3: How does the intercalation of this compound affect the cholamide crystal structure?
A: The inclusion of this compound within the cholamide crystal structure induces a remarkable phenomenon: bilayer inversion on the lipophilic sides of the cholamide bilayers. [] This means the arrangement of the cholamide molecules within the crystal lattice is flipped upon guest inclusion. This dynamic change highlights the flexibility of these organic crystals and their ability to adapt to guest molecules.
Q4: What are the potential applications of this enantioselective inclusion phenomenon?
A: This research offers a promising approach for enantiomeric separation, particularly for chiral alcohols like this compound. [] By utilizing the selective inclusion properties of cholamide crystals, it's possible to obtain the desired enantiomer of a racemic mixture in high purity and yield. This has significant implications for the development and production of enantiomerically pure pharmaceuticals and fine chemicals.
Q5: What are the future directions for this research area?
A: Further investigation into the mechanism of bilayer inversion and the factors affecting enantioselectivity is crucial. Additionally, exploring the use of other bile acid derivatives and different guest molecules could expand the scope of this approach for enantiomeric separation. [, ] This research has the potential to contribute significantly to the advancement of chiral separation technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B1585369.png)




